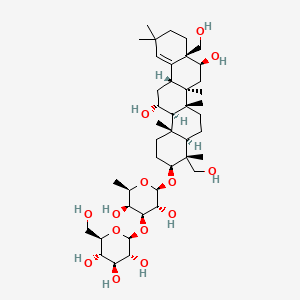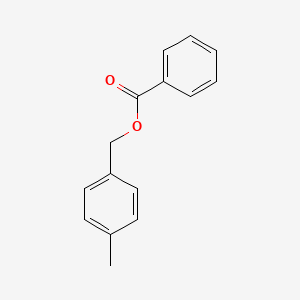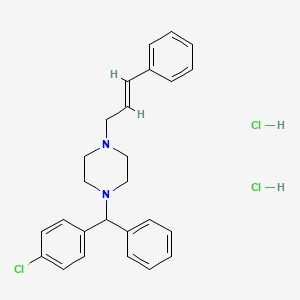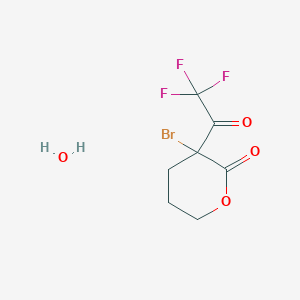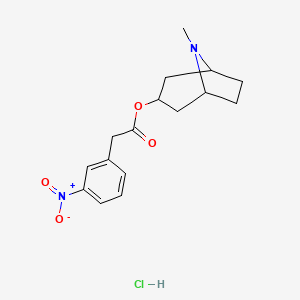
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride is a chemical compound with a complex structure
Métodos De Preparación
The synthesis of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves several steps. The process typically starts with the preparation of the m-nitrophenyl acetic acid, which is then esterified with tropan-3-yl alcohol. The final step involves the conversion of the ester into its hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride can be compared with other similar compounds, such as:
Acetic acid, (p-nitrophenyl)-, tropan-3-yl ester, hydrochloride: This compound has a similar structure but with a different position of the nitro group.
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, sulfate: This compound has a different counterion, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various research and industrial applications.
Propiedades
Número CAS |
16048-42-3 |
|---|---|
Fórmula molecular |
C16H21ClN2O4 |
Peso molecular |
340.80 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-nitrophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H20N2O4.ClH/c1-17-12-5-6-13(17)10-15(9-12)22-16(19)8-11-3-2-4-14(7-11)18(20)21;/h2-4,7,12-13,15H,5-6,8-10H2,1H3;1H |
Clave InChI |
IUOCCQBOYUPCOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



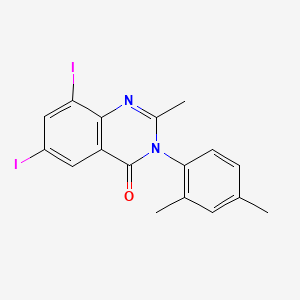
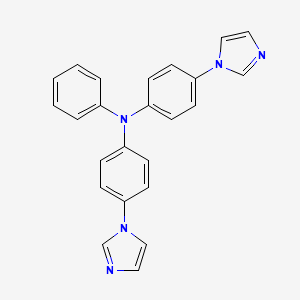

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
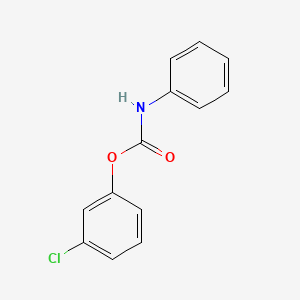
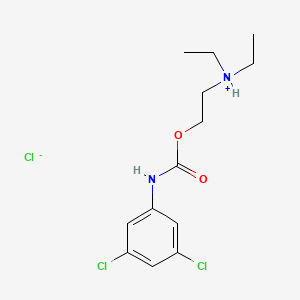
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
